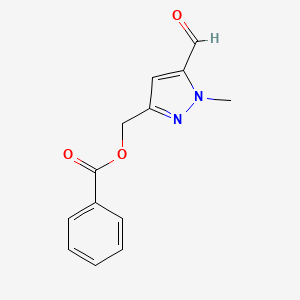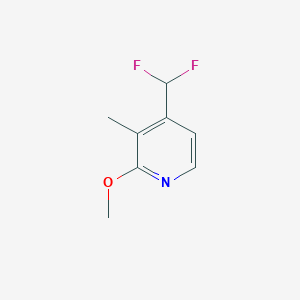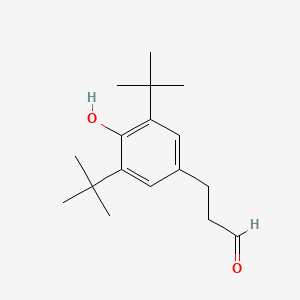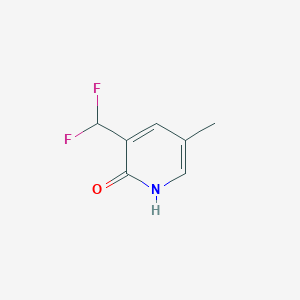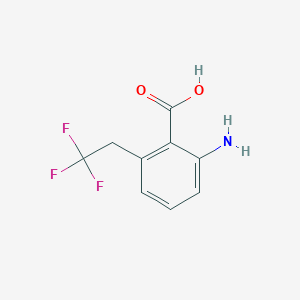
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H14INO3. It is a white solid with a special smell and is soluble in common organic solvents and acids. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various drugs, pesticides, and bioactive molecules .
Méthodes De Préparation
The preparation of tert-Butyl (3-hydroxy-4-iodophenyl)carbamate typically involves the following steps :
Reaction of 4-iodoaniline with dimethyl sulfoxide (DMSO): This step generates a substrate.
Addition of tert-butoxycarbonyl oxalyl chloride (Boc2O) under alkaline conditions: This reaction yields the target product, this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate undergoes various types of chemical reactions, including :
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate has a wide range of scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-hydroxy-4-iodophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate can be compared with other similar compounds, such as :
tert-Butyl (4-iodophenyl)carbamate: This compound has a similar structure but lacks the hydroxy group at the 3-position.
tert-Butyl (3-hydroxyphenyl)carbamate: This compound has a similar structure but lacks the iodine atom at the 4-position.
tert-Butyl (4-hydroxyphenyl)carbamate: This compound has a similar structure but lacks both the iodine atom and the hydroxy group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14INO3 |
|---|---|
Poids moléculaire |
335.14 g/mol |
Nom IUPAC |
tert-butyl N-(3-hydroxy-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H14INO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15) |
Clé InChI |
TZOBPMXGARGOON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
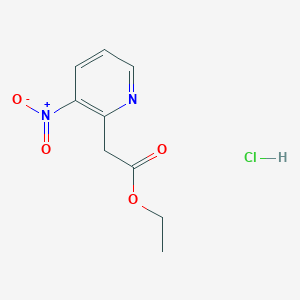
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)
